Ibipinabant

Catalog No.
S007297
CAS No.
362519-49-1
M.F
C₂₃H₂₀Cl₂N₄O₂S
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibipinabant

CAS Number

362519-49-1

Product Name

Ibipinabant

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide

Molecular Formula

C₂₃H₂₀Cl₂N₄O₂S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N

SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

3-(4-chlorophenyl)-N-methyl-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, SLV 319, SLV-319, SLV319

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Description

The exact mass of the compound Ibipinabant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Obesity Treatment Research

Structure-Activity Relationship Studies

Solid-State Physical Stability and Recrystallization Kinetics

Memory and Cognition Research

Addictive Behavior Research

Drug Synthesis Research

Developed by Sanofi Aventis, Ibipinabant was initially investigated for its potential in treating obesity and diabetes due to its ability to block the CB1R, which is known to play a role in appetite regulation and glucose metabolism []. Although clinical trials showed promising results in weight loss, concerns about adverse effects such as anxiety and depression led to the termination of its development for these indications [].

Ibipinabant remains a valuable research tool for scientists studying the endocannabinoid system and its role in various physiological processes [].


Molecular Structure Analysis

Ibipinabant possesses a complex molecular structure with several key features:

  • Central Biaryl Scaffold: The core of the molecule consists of two fused aromatic rings (biaryl) which provide rigidity and a hydrophobic character [].
  • Chlorine Substituents: Two chlorine atoms are positioned on the biaryl scaffold, potentially contributing to the compound's binding affinity for the CB1R [].
  • Sulfonamide Moiety: A sulfonamide group is present, which is a common functional group found in many drugs and can participate in hydrogen bonding interactions with the receptor [].
  • Amide Linkage: An amide linkage connects the biaryl scaffold to a heterocyclic ring, potentially influencing the molecule's overall shape and interaction with the receptor binding pocket [].

These features likely contribute to Ibipinabant's selectivity and potency as a CB1R antagonist [].

Ibipinabant acts as a competitive antagonist at the CB1R. The CB1R is a G protein-coupled receptor (GPCR) expressed abundantly in the central nervous system and peripheral tissues []. Endocannabinoids, such as anandamide and 2-AG, are natural ligands for the CB1R and activate various signaling pathways involved in functions like appetite regulation, pain perception, and mood [].

Ibipinabant binds to the CB1R binding pocket, preventing the binding of endogenous cannabinoids. This blockade disrupts the normal signaling cascade initiated by endocannabinoids, leading to the observed effects of Ibipinabant [].

Studies suggest Ibipinabant exhibits good safety profiles in animals. However, clinical trials revealed dose-dependent adverse effects in humans, including anxiety, depression, and dizziness []. These side effects likely stem from the crucial role the CB1R plays in mood regulation within the central nervous system [].

.
  • Functional Group Modifications: Subsequent steps involve introducing specific functional groups necessary for its biological activity.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for research applications .
  • Ibipinabant exhibits significant biological activity as a CB1 antagonist. Its primary effects include:

    • Anorectic Effects: It effectively reduces food intake in animal models, suggesting potential applications in obesity management.
    • Neuroprotective Properties: Research indicates that ibipinabant may have neuroprotective effects and could be involved in cognitive processes and memory regulation .
    • Cytotoxicity: Some studies have shown that ibipinabant induces cytotoxic effects in specific cell lines, such as C2C12 myoblasts, which may be linked to mitochondrial dysfunction .

    The compound's selectivity for the CB1 receptor makes it a valuable tool for studying cannabinoid signaling pathways and their implications in various biological contexts.

    The synthesis of ibipinabant has been explored through various methods. One notable approach is an atom-efficient synthesis that emphasizes minimizing waste while maximizing yield. The general steps involved in synthesizing ibipinabant typically include:

    • Formation of Core Structure: Starting from readily available precursors, the core structure of ibipinabant is constructed through a series of

    Ibipinabant has several applications primarily within scientific research:

    • Research Tool: It is extensively used in laboratory settings to study the role of CB1 receptors in various physiological processes.
    • Obesity Studies: Although not pursued clinically, its anorectic properties make it relevant for obesity research.
    • Neuroscience Research: Investigations into cognitive functions and neuroprotection often utilize ibipinabant to elucidate cannabinoid receptor mechanisms .

    Ibipinabant's interactions with other compounds have been a subject of investigation. Notably:

    • Drug Interactions: The compound has shown potential interactions with other pharmacological agents. For example, combining ibipinabant with 1,2-benzodiazepines may increase the risk or severity of adverse effects .
    • Mechanistic Studies: Research into how ibipinabant affects neurotransmitter systems provides insights into its broader pharmacological implications.

    These studies are crucial for understanding the safety profile and therapeutic potential of ibipinabant.

    Several compounds share structural or functional similarities with ibipinabant. Here are some notable examples:

    Compound NameStructure TypeKey Characteristics
    RimonabantCB1 AntagonistFirst marketed CB1 antagonist; associated with severe side effects leading to withdrawal from the market.
    SLV330Structural AnalogueActive in animal models related to memory and cognition; shows promise in addiction studies.
    AM251CB1 AntagonistWidely used in research; exhibits similar anorectic effects but differs structurally from ibipinabant.

    Uniqueness of Ibipinabant

    Ibipinabant is unique due to its highly selective action on the CB1 receptor compared to other antagonists like rimonabant, which exhibited broader side effects. Its specific application in laboratory settings allows researchers to explore cannabinoid receptor dynamics without the complications seen in clinical applications. Additionally, its structural analogues often exhibit different biological activities, highlighting the importance of precise molecular modifications in drug design .

    Critical Reaction Intermediates and Process Chemistry

    Process chemistry centers on two high-impact intermediates:

    • Piperidine-4-carboxamide derivatives: Synthesized via BOP-mediated coupling between N-Boc-piperidine carboxylic acid and aminopyrazole precursors. Triethylamine catalyzes amide bond formation at 0°C, followed by Boc deprotection with trifluoroacetic acid (87% yield) [5].
    • Diastereomeric salt intermediates: Crystallization of N-methyl-N'-((4-chlorophenyl)sulfonyl)pyrazole-carboxamidine from diethyl ether achieves 61% yield and 98% enantiomeric excess [6].

    Process optimization integrates Quality by Design principles:

    • Kinetic modeling: Predicts enantiomeric purity degradation across temperature, pH, and solvent gradients [2].
    • Design space definition: Multivariate analysis identifies optimal parameters (e.g., 20–25°C, pH 6.5–7.0) for pilot-scale production [2].

    Table 2: Critical Intermediates and Their Synthetic Conditions

    IntermediateSynthetic RouteYield (%)Purity (%)
    Piperidine-4-carboxamideBOP coupling, TFA cleavage87>99
    Sulfonylpyrazole-carboxamidineEther crystallization6198 ee

    Chiral Resolution Techniques for Enantiomeric Purification

    Enantiomeric purification leverages crystallization and chromatography:

    • Crystallization: Diastereomeric salt formation with (R)-α-methylbenzylamine achieves >98% enantiomeric excess. Solvent selection (diethyl ether) and cooling rates (0.5°C/min) are critical for crystal nucleation [4] [6].
    • Chromatography: Preparative high-performance liquid chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves racemates. Mobile-phase optimization (hexane:isopropanol, 90:10) enhances enantioselectivity (α = 1.8) [4].

    Mechanistic Insights:

    • Crystallization: Relies on differential diastereomer solubility, governed by lattice energy disparities.
    • Chromatography: Enantiorecognition stems from hydrogen bonding and π–π interactions with chiral selectors [4].

    Orthosteric Binding Site Topology and Molecular Recognition

    The cannabinoid receptor 1 exhibits a unique orthosteric binding site architecture that distinguishes it from other Class A G protein-coupled receptors [1] [2]. Crystallographic studies have revealed that the ligand-binding pocket of CB1 is positioned differently from the conventional orthosteric binding sites observed in other GPCRs, with the binding cavity extending toward transmembrane domains 1 and 7 [1] [2].

    The orthosteric binding pocket of CB1 is characterized by an exceptionally hydrophobic environment, containing 24 residues within 4 Å of bound ligands, with only three polar sidechains among them [2]. The critical polar residues include D104, whose acidic sidechain points toward the extracellular space, S123^1.39^ near the access channel that forms polar contacts with ligands, and S383^7.39^ which has been implicated as essential for agonist binding [2]. In contrast, the majority of the binding site consists of hydrophobic residues, including six phenylalanine, three methionine, two tryptophan, three leucine, and three isoleucine sidechains that create extensive hydrophobic contact networks [2].

    Ibipinabant recognition within the CB1 orthosteric pocket involves multiple molecular interaction mechanisms. The compound, with its molecular formula C23H20Cl2N4O2S and molecular weight of 487.40 g/mol, exhibits high-affinity binding with a Ki value of 25.2 nM and demonstrates remarkable selectivity with over 2000-fold preference for CB1 over CB2 receptors [3] [4]. The molecular recognition pattern involves the chlorophenyl moieties of ibipinabant forming extensive hydrophobic contacts with residues F170^2.61^, F174^2.64^, F200^3.36^, W356^6.48^, and M384^7.40^ [1] [2].

    The membrane-proximal N-terminal region (residues 99-112) plays a crucial role in ligand recognition and selectivity [1] [2]. This region forms a V-shaped loop that inserts into the ligand-binding pocket, functioning as a molecular gate that restricts access from the extracellular side [1]. Residues F102, M103, D104, I105, and F108 in this N-terminal segment make direct van der Waals contacts with bound antagonists, contributing significantly to the subtype selectivity observed for CB1-selective compounds [2].

    The second extracellular loop (ECL2) contains 21 residues that fold into an intricate structure, with four residues (268-271) projecting directly into the binding pocket [1]. The disulfide bond between Cys257 and Cys264 constrains ECL2 conformation and is critical for CB1 function [1]. ECL2 residues F268 and I267 participate in ligand recognition through π-π stacking and hydrophobic interactions, respectively [2].

    Access to the orthosteric binding site occurs through a unique transmembrane portal between TM1 and TM7 [1] [2]. This membrane-embedded access channel is lined by conserved residues I119^1.35^, F381^7.37^, and M384^7.40^, which would require conformational dilation to facilitate ligand entry [2]. The channel represents a specialized pathway for lipophilic ligands, including endocannabinoids and synthetic antagonists like ibipinabant, to reach the buried orthosteric pocket [2].

    The binding site topology demonstrates remarkable plasticity, with the orthosteric pocket volume capable of shrinking by approximately 53% from 922 ų in the inactive conformation to 384 ų in the active state [5]. This dramatic conformational flexibility allows the receptor to accommodate diverse ligand chemotypes while maintaining high-affinity binding and functional selectivity [1] [2].

    Allosteric Modulation and Signal Transduction Pathways

    CB1 receptor function extends beyond simple orthosteric ligand binding through sophisticated allosteric modulation mechanisms that fine-tune receptor signaling [6] [7]. The receptor possesses multiple allosteric binding sites that can modulate orthosteric ligand affinity, efficacy, and signaling pathway selection [7] [8].

    Six putative allosteric binding sites have been identified through computational modeling and mutagenesis studies [7]. These include sites associated with cholesterol binding, the ZCZ011 binding region, and novel allosteric pockets that can influence both G protein-dependent and β-arrestin-mediated signaling pathways [7]. The ZCZ011 binding site, located near residues F191^3.27^ and I169^2.56^, has been identified as essential for allosteric agonism, with mutations at these positions completely abolishing allosteric G protein dissociation activity [7].

    Ibipinabant interactions with allosteric regulatory mechanisms occur through multiple pathways. While primarily functioning as an orthosteric antagonist, ibipinabant can influence allosteric modulation indirectly through its stabilization of specific receptor conformations [9] [8]. Studies have demonstrated that ibipinabant, similar to other CB1 antagonists, can allosterically regulate Kir6.2/SUR1 KATP channels independently of CB1 receptor binding, suggesting additional molecular targets that may contribute to its physiological effects [9].

    The CB1 receptor couples primarily to pertussis toxin-sensitive Gi/o proteins, leading to inhibition of adenylyl cyclase, activation of mitogen-activated protein kinases, and modulation of ion channel activity [10] [11]. The Gαi/o-mediated signaling cascade results in decreased cyclic adenosine monophosphate (cAMP) levels, activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibition of voltage-gated calcium channels, ultimately leading to reduced presynaptic neurotransmitter release [10] [11].

    β-arrestin recruitment represents a parallel signaling pathway that mediates receptor desensitization, internalization, and G protein-independent signaling cascades [11] [12]. CB1 receptor activation leads to recruitment of both β-arrestin1, which triggers G protein-independent activation of extracellular signal-regulated kinase pathways, and β-arrestin2, which primarily mediates receptor desensitization and internalization [11] [12]. The β-arrestin finger loop inserts into the receptor transmembrane bundle, forming hydrophobic and electrostatic interactions with residues from TM3, TM6, helix 8, and intracellular loop 2 [12].

    Allosteric modulation of CB1 signaling pathways demonstrates remarkable complexity and context dependence [8] [7]. The conformational changes induced by allosteric modulators can selectively enhance or inhibit specific signaling cascades while leaving others unaffected [8]. This selectivity arises from the ability of allosteric sites to stabilize distinct receptor conformations that differentially couple to various intracellular effectors [8] [7].

    The molecular basis for allosteric regulation involves networks of amino acid residues that undergo coordinated conformational changes upon ligand binding [8] [13]. Key allosteric networks include the conserved D/ERY motif in TM3, the twin toggle switch formed by F200^3.36^ and W356^6.48^, and the ionic lock between D338^6.30^ and R214^3.50^ that stabilizes the inactive receptor conformation [10] [13] [14].

    Ibipinabant binding stabilizes the inactive receptor conformation through multiple mechanisms [15] [16]. The compound prevents the conformational rearrangements necessary for full G protein activation while maintaining high-affinity orthosteric ligand binding [15]. This inverse agonist profile contributes to the suppression of constitutive CB1 receptor activity and enhanced receptor reserve availability [15] [16].

    Biased Signaling Profiles Compared to Classical CB1 Antagonists

    Biased signaling represents a fundamental mechanism by which different ligands can selectively activate specific intracellular signaling pathways while blocking others [17] [18] [19]. In the context of CB1 pharmacology, biased signaling offers potential therapeutic advantages by allowing selective modulation of beneficial pathways while avoiding unwanted effects associated with global receptor blockade [17] [18] [19].

    Ibipinabant demonstrates distinct signaling characteristics compared to other CB1 antagonists, particularly regarding its effects on G protein versus β-arrestin signaling pathways [17] [18]. While classical CB1 antagonists like rimonabant exhibit relatively balanced inhibition of both G protein and β-arrestin pathways, emerging evidence suggests that structural modifications can introduce significant bias toward specific signaling modalities [17] [18].

    The molecular basis for biased signaling at CB1 involves differential stabilization of receptor conformations that preferentially couple to specific intracellular effectors [17] [18] [10]. The transmembrane domain 7-helix 8 (TM7-H8) region plays a critical role in determining signaling bias, as this region serves as the primary interface for both G protein and β-arrestin binding [11] [12]. Structural modifications that alter the conformation or dynamics of this region can shift the receptor toward preferential coupling with specific effector proteins [11] [12].

    Comparative analysis of CB1 antagonists reveals significant differences in their biased signaling profiles [17] [18] [20]. While ibipinabant and rimonabant both function as inverse agonists with similar orthosteric binding modes, newer compounds like MRI-1891 demonstrate dramatic bias toward β-arrestin2 inhibition over G protein signaling, with potency ratios exceeding 286-fold [17] [18]. This β-arrestin bias results from specific interactions with nonpolar residues on the N-terminal loop, including F108, and transmembrane helix 1, including S123, which facilitates selective β-arrestin pathway modulation [17] [18].

    The clinical implications of biased CB1 signaling are particularly relevant for understanding the therapeutic window and adverse effect profiles of different antagonists [17] [18] [21]. Studies have demonstrated that CB1-mediated anxiogenic behaviors are driven primarily by G protein signaling pathways, while metabolic effects such as insulin resistance are mediated predominantly through β-arrestin2 signaling [17] [18]. This pathway selectivity suggests that biased antagonists could potentially maintain beneficial metabolic effects while minimizing central nervous system-related adverse effects [17] [18].

    Ibipinabant effects on biased signaling pathways remain an active area of investigation [15] [19]. While the compound demonstrates classical inverse agonist properties with potent CB1 receptor antagonism, detailed characterization of its bias factors across different signaling pathways requires additional systematic analysis using standardized bias quantification methodologies [19]. The structural features of ibipinabant, including its sulfonamide moiety and dichlorophenyl substituents, may contribute to specific conformational stabilization patterns that influence signaling bias [15] [16].

    The conformational dynamics underlying biased signaling involve complex networks of intramolecular interactions that undergo coordinated rearrangements upon ligand binding [13] [14]. The twin toggle switch mechanism, formed by residues F200^3.36^ and W356^6.48^, represents a critical conformational checkpoint that can be differentially modulated by biased ligands [22] [13]. Disruption of the π-π stacking interaction between these residues correlates with receptor activation and represents a key barrier step in CB1 signaling that can be selectively targeted by biased modulators [22] [13].

    Allosteric mechanisms contribute significantly to biased signaling at CB1 through their ability to stabilize distinct receptor conformations without directly competing with orthosteric ligands [6] [8] [7]. Allosteric modulators can selectively enhance or inhibit specific signaling pathways by stabilizing conformational states that favor particular effector protein interactions while disfavoring others [6] [8]. This mechanism provides a sophisticated means of fine-tuning CB1 signaling without completely blocking all receptor function [6] [8] [7].

    XLogP3

    5.3

    Dates

    Last modified: 09-13-2023
    [1]. Chorvat RJ, et al. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6173-80. [2]. Lange JH, et al. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists. J Med Chem. 2004 Jan 29;47(3):627-43.[3]. Rohrbach K, et al. Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight. Diabetes Obes Metab. 2012 Jun;14(6):555-64.

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